molecular formula C8H12O B7967997 2,2-Dimethylcyclohex-3-EN-1-one

2,2-Dimethylcyclohex-3-EN-1-one

Cat. No.: B7967997
M. Wt: 124.18 g/mol
InChI Key: MKGVRGQKPDSNPF-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohex-3-EN-1-one is an organic compound with the molecular formula C8H12O It is a cyclic ketone characterized by a cyclohexene ring substituted with two methyl groups at the 2-position and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohex-3-EN-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. Another method is the aldol condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound under basic conditions . Additionally, Friedel-Crafts acylation can be employed, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of microwave irradiation and solid supports, such as montmorillonite KSF, has been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcyclohex-3-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the specific substitution reaction, but often involve the use of catalysts or specific reagents tailored to the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism by which 2,2-Dimethylcyclohex-3-EN-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit tyrosinase activity, which is crucial in the biosynthesis of melanin . This inhibition occurs through binding to the active site of the enzyme, preventing the conversion of tyrosine to melanin.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylcyclohex-3-EN-1-one is unique due to its specific substitution pattern and the presence of both a double bond and a ketone group within the cyclohexene ring. This combination of features imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2,2-dimethylcyclohex-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)6-4-3-5-7(8)9/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGVRGQKPDSNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylcyclohex-3-EN-1-one
Reactant of Route 2
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Reactant of Route 6
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